molecular formula C24H18ClN5O3 B2656780 N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326909-73-2

N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2656780
CAS No.: 1326909-73-2
M. Wt: 459.89
InChI Key: ABPLFZYQJOBWHH-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Pyrazolotriazine Chemistry

The pyrazolo[1,5-d]triazine framework emerged in the late 20th century as chemists sought nitrogen-rich heterocycles mimicking natural purine bases. Early synthetic routes, such as the acid-promoted ring closure of 5-acyl-1,2,4-triazine phenylhydrazones, were pioneered in the 1970s to access the pyrazolo[4,3-e]triazine core. These methods faced limitations in functional group tolerance, prompting innovations like regioselective 1,3-dipolar cycloadditions and nucleophilic acylation in the 1990s. A breakthrough occurred in 2016 with the synthesis of chiral pyrazolotriazine sulfonamides, which demonstrated potent tyrosinase (IC~50~ 0.037–0.044 μM) and urease (IC~50~ <20.9 μM) inhibitory activities. By 2020, annulated derivatives like pyrazolo[4,3-e]tetrazolo[1,5-b]triazines expanded the scaffold’s applicability to anticancer therapies, with compounds such as MM134 showing nanomolar cytotoxicity against pancreatic (BxPC-3) and colorectal (HCT-116) cancer cells.

Classification Within Heterocyclic Chemistry

Pyrazolo[1,5-d]triazines belong to the fused bicyclic heterocycles, characterized by:

  • Core Structure : A pyrazole ring (positions 1–3) fused to a 1,2,4-triazine (positions 4–6), creating a planar, aromatic system with three nitrogen atoms.
  • Electronic Properties : The electron-deficient triazine ring enables nucleophilic substitutions, while the pyrazole moiety facilitates π-π stacking interactions in biological targets.
  • Isosterism : Functionally analogous to purines, pyrazolotriazines mimic adenosine/guanosine in kinase binding pockets, enabling selective inhibition.

Table 1 : Comparative Analysis of Heterocyclic Systems

Heterocycle Nitrogen Atoms Aromaticity Common Applications
Pyrazolotriazine 3 Yes Kinase inhibitors, anticancer agents
Purine 4 Yes Nucleotide analogs, antivirals
Pyrimidine 2 Yes Antimetabolites, antibacterials

Significance in Medicinal Chemistry Research

The scaffold’s versatility arises from its capacity for strategic functionalization:

  • Sulfonamide Derivatives : Incorporating sulfonamide groups at position 7 enhances carbonic anhydrase IX/XII inhibition, critical for targeting hypoxic tumors. For example, compound 8i (IC~50~ 0.042 μM) outperforms thiourea (IC~50~ 20.9 μM) in urease inhibition.
  • Annulated Systems : Fusion with tetrazole rings, as in pyrazolo[4,3-e]tetrazolo[1,5-b]triazines, improves metabolic stability and bioavailability. MM139 induces apoptosis in prostate cancer (PC-3) cells at 12 nM while sparing normal fibroblasts (L929).
  • Chiral Centers : Asymmetric synthesis of pyrazolotriazines with chiral amino groups (e.g., 8b ) enables enantioselective interactions with enzymatic active sites, optimizing inhibitory potency.

Current Research Landscape and Scientific Impact

Recent advances focus on three domains:

  • Targeted Cancer Therapies : Dual inhibitors like MM137 suppress BTK kinase and PD-1/PD-L1 interactions, overcoming resistance in hematological malignancies.
  • Enzyme Inhibition : Derivatives with 4-oxo groups exhibit dual tyrosinase/urease inhibition, relevant for treating pigmentary disorders and Helicobacter pylori infections.
  • Synthetic Methodologies : Regioselective cycloadditions using 1,2,4-triazines and azides enable rapid diversification, yielding libraries for high-throughput screening.

Emerging Trends :

  • Computational docking studies prioritize derivatives with logP <3.5 and polar surface areas <100 Ų to optimize blood-brain barrier penetration.
  • Hybrid scaffolds combining pyrazolotriazines with fluorinated aryl groups (e.g., naphthalen-1-yl) enhance lipophilicity and target affinity, as seen in N-(5-chloro-2-methoxyphenyl) acetamide derivatives.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-33-22-10-9-16(25)11-20(22)27-23(31)13-29-24(32)21-12-19(28-30(21)14-26-29)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,14,19,21,28H,12-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFBQUWVFGPLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: The formation of the pyrazolo[1,5-d][1,2,4]triazin ring system is typically accomplished through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Acylation: The final step often involves acylation reactions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity (Inferred) Source
Target Compound Pyrazolo[1,5-d][1,2,4]triazin Naphthalen-1-yl, 5-chloro-2-methoxyphenyl Potential kinase inhibition (hypothetical) N/A
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () Acetamide Chloro, methoxy, ethyl-methylphenyl Herbicidal (common in chloroacetamides)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () Pyrazole-triazole hybrid Methyl-pyrazole, phenyl, thioacetamide Broad-spectrum (PASS-predicted)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole Chloro-methoxy-phenyl, pyridinyl, sulfanyl Antimicrobial (analogue-based inference)
Key Observations:

Heterocyclic Core :

  • The pyrazolo-triazin core in the target compound is distinct from triazole () or dithiazolium () systems. This core may confer unique electronic properties or binding modes compared to simpler triazines or pyrazoles .
  • Pyrazole-triazole hybrids () share multi-heterocyclic complexity but lack the fused bicyclic system of the target compound .

Chloro-methoxy-phenyl motifs are recurrent in agrochemicals () and may enhance herbicidal or antifungal activity .

Synthetic Routes: highlights hydrazinolysis and alkylation for pyrazole-triazole hybrids, suggesting analogous methods could synthesize the target compound’s pyrazolo-triazin core . Sulfanyl/sulfonyl linkages in compounds differ from the target’s acetamide bridge, impacting metabolic stability .

Physicochemical Properties

  • Solubility : The target compound’s naphthalene group likely reduces aqueous solubility compared to pyridinyl () or methyl-pyrazole () analogues.
  • Stability : The pyrazolo-triazin core may be prone to oxidative degradation, whereas triazole-based compounds () exhibit higher metabolic stability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 1326909-73-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has the following molecular formula and structural features:

PropertyDetails
Molecular FormulaC24_{24}H22_{22}ClN5_{5}O3_{3}
Molecular Weight463.9 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and pathogens.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a related pyrazole derivative demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that the compound exhibits promising anticancer activity. It has been reported to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study found that similar pyrazolo derivatives effectively induced apoptosis in human leukemia cells by activating caspase pathways .

Case Studies

  • Inhibition of DHODH : A study conducted on analogs of the compound revealed that certain derivatives exhibited potent DHODH inhibition with IC50_{50} values significantly lower than existing inhibitors like brequinar . This suggests a potential for developing new immunosuppressive agents.
  • Antibacterial Efficacy : Another study highlighted the antibacterial effects of related compounds against multi-drug resistant strains. The pyrazolo derivatives showed promising results in inhibiting bacterial growth with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with pyrazolo[1,5-d][1,2,4]triazine core formation, followed by coupling reactions with naphthalen-1-yl and 5-chloro-2-methoxyphenylacetamide moieties. Key steps include cyclization using hydrazine derivatives and nucleophilic substitution ().
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, and employ inert atmospheres (N₂/Ar) to prevent oxidation. Monitor purity via TLC and HPLC ().
  • Example conditions : Reflux at 80–100°C for 4–6 hours with triethylamine as a base ().

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks for aromatic protons (naphthalene: δ 7.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and amide NH (δ ~10 ppm) ().
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 493.95 ().
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values ().

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based activity assays ().
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide formulation studies ().

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Target identification :

  • Kinase profiling : Screen against a panel of 50+ kinases using competitive binding assays ().
  • X-ray crystallography : Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding modes ().
  • Computational docking : Use AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonds with kinase hinge regions) ().

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Design :

  • Analog synthesis : Modify the naphthalen-1-yl group (e.g., replace with biphenyl) or the chloro-methoxyphenyl moiety (e.g., vary substituent positions) ().
  • Biological testing : Compare IC₅₀ values across analogs to map activity trends ().
  • Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity ().

Q. How should in vivo pharmacokinetic and toxicity studies be designed?

  • Protocol :

  • Animal models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of bioavailability ().
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days ().
  • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites ().

Notes

  • Contradictions : and report divergent yields (65% vs. 78%) for similar coupling steps, suggesting solvent choice (EtOH vs. DCM) impacts efficiency.
  • Excluded Sources : Data from BenchChem () was omitted per reliability guidelines.

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